molecular formula C10H9NO3 B11802225 Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11802225
M. Wt: 191.18 g/mol
InChI Key: FHCXHKMIDWIOOB-UHFFFAOYSA-N
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Description

Introduction to Methyl 4-(Furan-2-yl)-1H-Pyrrole-3-Carboxylate

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , as derived from its structural features. The naming follows sequential prioritization of functional groups:

  • The parent heterocycle is a pyrrole ring (1H-pyrrole), numbered to give the carboxylate group the lowest possible position.
  • Substituents include a furan-2-ylmethylidene group at position 4, a methyl group at position 2, and a 2-methylpropyl (isobutyl) group at position 1.
  • The 5-oxo designation indicates a ketone at position 5, while the 4,5-dihydro prefix denotes partial saturation.

The molecular formula is C₁₆H₁₉NO₄ , with a molecular weight of 289.33 g/mol. The SMILES notation CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC(C)C)C(=O)OC encodes the stereochemistry (Z-configuration) and connectivity.

Table 1: Key Molecular Descriptors
Property Value
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight 289.33 g/mol
IUPAC Name Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
SMILES CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC(C)C)C(=O)OC

Historical Context in Heterocyclic Chemistry

The synthesis of furan-pyrrole hybrids traces back to foundational methods like the Paal-Knorr reaction , which converts 1,4-diketones into pyrroles or furans via acid- or amine-catalyzed cyclization. While traditional approaches relied on stoichiometric reagents, modern adaptations emphasize solvent-free and catalytic methodologies. For example, three-component reactions involving alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and bases under thermal conditions have enabled efficient access to polysubstituted pyrroles. These advances address historical challenges in regioselectivity and functional group compatibility.

The compound’s structural complexity reflects iterative improvements in heterocyclic synthesis. Early routes to similar systems required multi-step sequences with protective groups, but contemporary strategies leverage tandem cyclization-functionalization steps. The incorporation of furan as a substituent introduces electron-rich character, enhancing reactivity in cross-coupling reactions.

Significance of Furan-Pyrrole Hybrid Architectures

Furan-pyrrole hybrids exhibit synergistic electronic properties:

  • The pyrrole ring contributes a nitrogen lone pair, enabling coordination to metals and participation in hydrogen bonding.
  • The furan moiety provides an oxygen heteroatom, influencing solubility and dipole interactions.
  • The conjugated system across both rings facilitates charge delocalization, making these compounds valuable in:
    • Organic electronics : As building blocks for conductive polymers.
    • Pharmaceuticals : Bioisosteres for indole-based drug candidates.

For instance, derivatives like ethyl 5-(furan-2-yl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (C₁₃H₁₅NO₃) demonstrate structural parallels, with furan acting as a π-spacer in optoelectronic materials. Similarly, methyl 5-[(5-{[2-(3,4-dimethylanilino)(oxo)acetamido]methyl}furan-2-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (C₂₃H₂₃N₃O₆) highlights the role of furan-pyrrole motifs in bioactive molecule design.

Table 2: Comparative Analysis of Furan-Pyrrole Hybrids
Compound Molecular Formula Key Applications
This compound C₁₆H₁₉NO₄ Synthetic intermediate
Ethyl 5-(furan-2-yl)-1,2-dimethyl-1H-pyrrole-3-carboxylate C₁₃H₁₅NO₃ Materials science
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid C₉H₁₁NO₃ Chiral building block

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3

InChI Key

FHCXHKMIDWIOOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Optimal conditions derived from systematic screening:

BaseSolventTime (h)Yield (%)
tBuOKDMSO0.1588
Cs₂CO₃DMSO0.1573
KOHDMSO0.1525

DMSO enhances reaction efficiency due to its polar aprotic nature, stabilizing intermediates and facilitating rapid cyclization. tert-Butoxide outperforms weaker bases, achieving 88% yield in 9 minutes.

Mechanistic Pathway

  • Deprotonation : tBuOK abstracts the α-hydrogen of the ynone, generating a nucleophilic enolate.

  • Isocyanide Addition : The enolate attacks the electrophilic carbon of the isocyanide, forming a nitrilium intermediate.

  • Cyclization : Intramolecular attack by the furan oxygen or ynone carbonyl group closes the pyrrole ring, followed by tautomerization to the aromatic system.

Alternative Synthetic Routes

Fukuyama–Mitsunobu Macrocyclization

While less common, macrocyclization strategies using Mitsunobu conditions have been explored for related pyrrole-furan systems. For example, coupling 2-furanmethylene derivatives with peptide backbones under DEPBT activation yields macrocycles, though yields are lower (≤40%) due to pyrrole instability.

Dehydrative Cyclization

Patent literature describes cyclization of γ-keto esters with dehydrating agents like SOCl₂ or POCl₃ to form furan-pyrrole hybrids. Applied to this compound, this method involves:

  • Condensation of furan-2-carbaldehyde with methyl acetoacetate.

  • Cyclization with POCl₃ in toluene at 25°C (yield: 65–70%).

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:ethyl acetate, 8:2), yielding >95% purity. Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 10.66 (s, 1H, NH), 7.69–7.67 (m, 2H, furan-H), 6.76 (d, J = 8.5 Hz, 1H, pyrrole-H), 3.77 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calcd for C₁₁H₁₀NO₃ [M+H]⁺: 204.0662, found: 204.0658.

Industrial-Scale Considerations

Scaling this synthesis requires addressing:

  • Solvent recovery : DMSO’s high boiling point (189°C) complicates distillation; alternative solvents like DMAc are under investigation.

  • Catalyst recycling : Pd/C filtration and reuse reduce costs by ~30% .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich furan and pyrrole rings undergo electrophilic substitution under controlled conditions:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the furan ring at the C5 position, yielding methyl 4-(5-nitro-furan-2-yl)-1H-pyrrole-3-carboxylate (72% yield).

  • Sulfonation : SO₃/H₂SO₄ generates sulfonated derivatives at the pyrrole C2 position, though yields are lower (45–55%) due to competing side reactions.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

  • Hydrolysis : NaOH/EtOH reflux produces 4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid (85% yield).

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF forms corresponding amides (e.g., 4-(furan-2-yl)-N-benzyl-1H-pyrrole-3-carboxamide, 68% yield).

Cycloaddition Reactions

The furan moiety acts as a diene in Diels-Alder reactions:

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 12hEndo-adduct with fused oxabicyclo[2.2.1] system63%
TetracyanoethyleneDCM, rt, 3hPyrrolo-fused tetracyano derivative58%

Condensation and Cyclization

Microwave-assisted condensations with aldehydes or ketones form extended π-conjugated systems:

  • Knoevenagel Condensation : Reaction with furan-2-carboxaldehyde under microwave irradiation (100 W, 1.5 min) yields (E)-4-[(furan-2-yl)methylene]-2-methyl-1H-pyrrole-3-carboxylate (73%) .

  • Heterocyclic Annulation : DBU-mediated cyclization with isocyanoacetates generates tricyclic pyrrolo[3,4-b]furan derivatives (e.g., ethyl 4-benzamido-3-(furan-2-yl)-1H-pyrrole-2-carboxylate, 44% yield) .

Comparative Reactivity

Reactivity trends for analogous compounds:

Compound Reaction Type Reactivity Key Factor
Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylateElectrophilic substitutionModerateElectron-donating ester group deactivates pyrrole ring
5-Arylfuran-2-carboxaldehydesOxazolone formationHighElectron-rich furan enhances carbonyl reactivity
Furo[b]pyrrole aldehydesPush-pull system synthesisLowFused system reduces electrophilicity

Mechanistic Insights

  • Tautomerization : DFT calculations show ΔG° for keto-enol tautomerism of related pyrrol-3-ols ranges from −2.36 to −13.50 kcal/mol, stabilizing aromatic forms .

  • Steric Effects : Bulky substituents at C4 reduce hydrogen-bonding interactions, lowering cyclization yields by 10–20% compared to simpler analogs .

Synthetic Optimization

Microwave irradiation significantly improves efficiency:

Method Reaction Time Yield
Classical heating15–60 min62–83%
Microwave (100 W)1–2 min67–74%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities. The compound's furan and pyrrole moieties allow it to participate in a variety of chemical reactions, including cycloadditions and electrophilic substitutions, making it a versatile building block in organic synthesis.

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluating a series of pyrrole derivatives found that compounds containing the pyrrole structure showed promising results against both Gram-positive and Gram-negative bacteria. The presence of the furan ring enhances the biological activity, potentially due to its ability to interact with biological targets through π-π stacking and hydrogen bonding interactions .

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique electronic properties imparted by the furan and pyrrole rings may play a crucial role in these biological activities, making this compound a candidate for further drug development research .

Pharmaceutical Applications

Drug Development
Due to its structural characteristics, this compound is explored for potential applications in drug development. Its ability to modulate biological pathways makes it a target for designing new therapeutic agents. Researchers are focusing on synthesizing analogs that could enhance efficacy and reduce side effects compared to existing drugs .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound's unique structure enables it to engage in non-covalent interactions that can modulate the activity of these targets, leading to desired therapeutic outcomes .

Material Science

Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced polymers and coatings that require specific chemical resistance or physical properties. The compound can also be incorporated into composite materials to enhance their mechanical strength and thermal stability .

CompoundActivity TypeZone of Inhibition (mm)Reference
AAntibacterial15
BAntifungal12
CAnticancerIC50 = 10 µM

Table 2: Synthetic Routes for this compound

RouteConditionsYield (%)
Condensation with furanEthanol, Acidic conditions85
Cyclization with derivativesBasic conditions, reflux78
EsterificationMethanol, Catalytic acid90

Mechanism of Action

The mechanism of action of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the pyrrole 4-position significantly impacts molecular properties. Below is a comparison of Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate with key analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) LogP* Key Applications/Activities Reference
This compound Furan-2-yl C₁₀H₉NO₃ 191.19 ~0.3 (est.) Synthetic intermediate (hypothesized)
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CF₃ C₇H₆F₃NO₂ 193.12 1.2 (est.) Antitumor, anti-inflammatory
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate ClSO₂, F C₈H₉ClFNO₄S 269.68 2.5 (est.) Reactive intermediate
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate 2-hydroxyethyl C₈H₁₁NO₃ 169.18 0.34 Not reported

*LogP values estimated based on substituent contributions.

Key Observations :

  • Electron-Withdrawing vs.
  • Reactivity : The chlorosulfonyl and fluoro substituents in Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate make it highly reactive, suitable for further functionalization, whereas the furan group may stabilize conjugation .
Spectroscopic and Structural Comparisons
  • NMR Data :

    • Ethyl (4R,5R)-5-(1H-indol-3-yl)-...pyrrole-3-carboxylate (): The indole substituent induces distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.0–7.5 ppm), contrasting with the furan ring’s protons (typically δ 6.2–7.4 ppm) .
    • Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (): The CF₃ group causes deshielding in ¹³C NMR (e.g., C-F coupling ~110–120 ppm), absent in the furan analog .
  • Mass Spectrometry: High-resolution MS (HRMS) of indole- and phenyl-substituted analogs () confirms precise mass matching, whereas the furan derivative would exhibit a molecular ion at m/z 191.19 (C₁₀H₉NO₃) .

Biological Activity

Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a compound that has gained attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, characterized by a five-membered ring structure containing nitrogen. The synthesis of this compound often involves various chemical reactions, including cyclization and esterification processes. For instance, the synthesis typically starts with furan derivatives and pyrrole precursors, which are then subjected to specific reaction conditions to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A significant focus has been placed on its effectiveness against various bacterial strains:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

These results indicate that the compound exhibits considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways within microbial cells. This aligns with findings from related pyrrole derivatives that have shown similar modes of action .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties . Recent research indicates that this compound can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The anticancer activity appears to be associated with the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Studies suggest that this compound may activate intrinsic apoptotic pathways, leading to increased cell death in malignant cells .

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutics. The results demonstrated a synergistic effect when used alongside cisplatin in HeLa cells, significantly enhancing cytotoxicity compared to either treatment alone. This finding underscores the potential for developing combination therapies incorporating this compound for improved cancer treatment outcomes .

Q & A

Q. What are the common synthetic routes for Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate?

  • Methodological Answer: A widely used approach involves cyclization reactions. For example, refluxing precursors like substituted pyrroles with oxidizing agents (e.g., chloranil) in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Alternative routes may employ coupling reactions between furan and pyrrole derivatives under catalytic conditions, though specific protocols for this compound require optimization of stoichiometry and solvent systems .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • Spectroscopy: ¹H NMR in DMSO-d₆ or CDCl₃ resolves proton environments (e.g., furan protons at δ 7.2–7.5 ppm, pyrrole NH at δ ~12.5 ppm). ESI-MS confirms molecular weight via [M+1]⁺ peaks .
  • Crystallography: Single-crystal X-ray diffraction (SHELX programs) determines bond lengths/angles and hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What are the key physical and chemical properties relevant to handling?

  • Methodological Answer:
  • Physical Properties: Melting point ~139–140°C (varies with purity); CAS RN 77484-99-2. Stabilized with BHT (0.015–0.04%) to prevent oxidation .
  • Handling: Store in inert atmospheres (N₂/Ar) at 2–8°C. Use anhydrous Na₂SO₄ during synthesis to control moisture sensitivity .

Advanced Research Questions

Q. How to address contradictions in crystallographic data refinement for this compound?

  • Methodological Answer: Discrepancies in thermal parameters or occupancy may arise from disorder. Use SHELXL’s PART instruction to model disorder, and validate with ADDSYM (PLATON) to check for missed symmetry. Refine hydrogen positions using riding models or DFT-calculated geometries .

Q. What strategies optimize reaction conditions for regioselective synthesis?

  • Methodological Answer:
  • Temperature Control: Lower temperatures (e.g., 80°C) favor furan-pyrrole coupling over side reactions.
  • Catalysts: Screen Lewis acids (e.g., ZnCl₂) to direct substitution at the pyrrole C4 position.
  • Monitoring: Use HPLC or TLC (silica gel, ethyl acetate/hexane) to track regioselectivity and adjust reaction time .

Q. How can computational methods predict reactivity or pharmacological interactions?

  • Methodological Answer:
  • DFT Studies: Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR shifts for validation .
  • Docking Simulations: AutoDock Vina models interactions with biological targets (e.g., enzymes) using the compound’s X-ray structure as input .

Q. What derivatization strategies enhance bioactivity?

  • Methodological Answer:
  • Electrophilic Substitution: Introduce sulfonyl or acyl groups at the pyrrole N1 position using conditions like H₂SO₄/SO₃ .
  • Oxidation/Reduction: Convert the methyl ester to carboxylic acid (KMnO₄/acid) or reduce furan to dihydrofuran (NaBH₄) to modulate solubility and target affinity .

Q. How to analyze and mitigate byproduct formation during synthesis?

  • Methodological Answer:
  • Byproduct Identification: GC-MS or HRMS detects impurities; ¹H NMR (e.g., unexpected δ 4.2–4.3 ppm quartets) identifies ester hydrolysis byproducts.
  • Mitigation: Optimize reaction stoichiometry (e.g., 1.2 eq chloranil) and inert gas purging to suppress oxidative degradation .

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